2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide
Description
2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the second position, a cyclopropylmethyl group attached to the nitrogen atom, and an iodine atom at the sixth position of the benzamide ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-6-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO/c12-8-2-1-3-9(13)10(8)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPJIQFAHUECSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC=C2I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Halogenation: The amine group is then halogenated to introduce the chloro and iodo substituents.
Amidation: Finally, the cyclopropylmethyl group is introduced through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Synthesis: It is employed in the synthesis of more complex organic molecules through various coupling and substitution reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and iodo substituents play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclopropylmethyl)-4-iodobenzamide
- 2-Chloro-N-(cyclopropylmethyl)-5-iodobenzamide
- 2-Chloro-N-(cyclopropylmethyl)-3-iodobenzamide
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide is unique due to the specific positioning of the chloro and iodo groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group further distinguishes it from other benzamide derivatives, potentially enhancing its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
